1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
CAS No.: 1779123-58-8
Cat. No.: VC3019516
Molecular Formula: C9H15ClN4O2
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779123-58-8 |
|---|---|
| Molecular Formula | C9H15ClN4O2 |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)triazole-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4O2.ClH/c1-12-4-2-7(3-5-12)13-6-8(9(14)15)10-11-13;/h6-7H,2-5H2,1H3,(H,14,15);1H |
| Standard InChI Key | QMUAPPSXVJJXSA-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl |
| Canonical SMILES | CN1CCC(CC1)N2C=C(N=N2)C(=O)O.Cl |
Introduction
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of significant interest in chemical and pharmaceutical research. This compound combines a 1,2,3-triazole ring with a piperidine moiety and a carboxylic acid group, offering potential applications in various fields due to its structural versatility.
Synthesis and Preparation
The synthesis of 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the reaction of azides with alkynes in the presence of a catalyst, followed by hydrolysis to form the carboxylic acid and subsequent conversion to the hydrochloride salt. This process leverages the Huisgen cycloaddition, a widely used method for synthesizing 1,2,3-triazoles.
Biological and Pharmacological Activities
1,2,3-Triazoles, including derivatives like 1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, have been explored for their antimicrobial, anticancer, and antioxidant properties. The presence of a carboxylic acid group enhances the compound's ability to interact with biological targets, potentially improving its efficacy in therapeutic applications.
Research Findings and Applications
| Property | Description |
|---|---|
| Chemical Stability | The hydrochloride salt form enhances stability and solubility. |
| Biological Activity | Potential antimicrobial and anticancer activities due to the triazole ring. |
| Synthetic Versatility | Easy modification of the triazole ring allows for diverse chemical structures. |
| Pharmacokinetics | The carboxylic acid group may influence bioavailability and metabolism. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume